molecular formula C12H14N2O2 B2376285 1-(3-Methylbenzyl)piperazine-2,3-dione CAS No. 1312137-62-4

1-(3-Methylbenzyl)piperazine-2,3-dione

Cat. No.: B2376285
CAS No.: 1312137-62-4
M. Wt: 218.256
InChI Key: IWYSWXWCFNDFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylbenzyl)piperazine-2,3-dione is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 3-methylbenzyl group and two ketone functionalities at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylbenzyl)piperazine-2,3-dione can be synthesized through a multi-step process involving the following key steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 3-methylbenzyl chloride and the piperazine ring.

    Oxidation to Form Dione: The final step involves the oxidation of the piperazine ring to introduce the ketone functionalities at the 2 and 3 positions. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbenzyl)piperazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone functionalities to alcohols or amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nitrating mixture (sulfuric acid and nitric acid), halogens (chlorine, bromine), or Friedel-Crafts alkylation reagents.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction: Alcohols, amines, or other reduced derivatives.

    Substitution: Nitro, halo, or alkyl-substituted benzyl derivatives.

Scientific Research Applications

1-(3-Methylbenzyl)piperazine-2,3-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity on the central nervous system.

    Material Science: It is used as a building block in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is investigated for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)piperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. It may also modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact mechanism depends on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-(3-Methylbenzyl)piperazine-2,3-dione can be compared with other piperazine derivatives, such as:

    1-(4-Methylbenzyl)piperazine: Similar structure but with the methyl group at the 4-position, leading to different chemical and biological properties.

    1-(3-Chlorobenzyl)piperazine: Substitution with a chlorine atom instead of a methyl group, affecting its reactivity and applications.

    1-(3-Methoxybenzyl)piperazine: Substitution with a methoxy group, influencing its solubility and interaction with biological targets.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]piperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9-3-2-4-10(7-9)8-14-6-5-13-11(15)12(14)16/h2-4,7H,5-6,8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYSWXWCFNDFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCNC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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